molecular formula C10H17NO6 B13405572 2-(Hexopyranosyloxy)-2-methylpropanenitrile

2-(Hexopyranosyloxy)-2-methylpropanenitrile

Cat. No.: B13405572
M. Wt: 247.24 g/mol
InChI Key: QLTCHMYAEJEXBT-UHFFFAOYSA-N
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Description

2-(Hexopyranosyloxy)-2-methylpropanenitrile is a nitrile derivative featuring a hexopyranosyloxy group (a sugar moiety) attached to a branched carbon chain. The hexopyranosyloxy group may confer unique solubility, stability, or biological activity compared to other substituents, such as aryl or heterocyclic groups .

Properties

IUPAC Name

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTCHMYAEJEXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871761
Record name 2-(Hexopyranosyloxy)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Linamarin undergoes several types of chemical reactions, including enzymatic hydrolysis and oxidation. Upon exposure to the enzyme linamarase, linamarin decomposes to produce acetone cyanohydrin, which further breaks down to release hydrogen cyanide . This reaction is significant because it highlights the potential toxicity of linamarin when consumed in large quantities. The enzymatic breakdown of linamarin is facilitated by the presence of linamarase, an enzyme found in the cell walls of cassava plants .

Comparison with Similar Compounds

The following analysis focuses on structurally related 2-methylpropanenitrile derivatives, emphasizing molecular properties, applications, and regulatory aspects.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Substituents Applications/Notes
2-(4-Methoxyphenyl)-2-methylpropanenitrile C₁₁H₁₃NO 175.23 111–113 4-Methoxyphenyl Intermediate in organic synthesis
2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile C₁₁H₁₁NO₂ 189.21 N/A 1,3-Benzodioxolyl Agrochemical/pharmaceutical intermediate
2-(2-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN 224.10 N/A 2-Bromophenyl Safety concerns (GHS classification)
Procyazine* C₁₀H₁₃ClN₆ 276.71 N/A Triazine-cyclopropylamino Herbicide (ANSI-registered)
Key Observations:
  • Thermal Stability : The methoxyphenyl derivative (111–113°C boiling point) suggests moderate volatility, whereas bromophenyl analogs may exhibit higher stability due to halogenation .

Biological Activity

2-(Hexopyranosyloxy)-2-methylpropanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, with a focus on its antiviral and antitumor activities.

Chemical Structure

The chemical structure of 2-(Hexopyranosyloxy)-2-methylpropanenitrile can be represented as follows:

  • Molecular Formula : C₉H₁₅NO₃
  • IUPAC Name : 2-(Hexopyranosyloxy)-2-methylpropanenitrile

This compound features a hexopyranosyl moiety linked to a methylpropanenitrile, which is believed to contribute to its biological activities.

Synthesis

The synthesis of 2-(Hexopyranosyloxy)-2-methylpropanenitrile typically involves the condensation of hexopyranose derivatives with nitriles under acidic conditions. The process can yield various anomers, which may exhibit different biological activities. Detailed synthetic pathways often include the use of Lewis acid catalysts to facilitate the formation of glycosidic bonds.

Antiviral Activity

Research indicates that compounds similar to 2-(Hexopyranosyloxy)-2-methylpropanenitrile have demonstrated antiviral properties. For instance, studies on related hexopyranosyl nucleosides have shown moderate activity against viruses such as HSV-2 and parainfluenza virus . The mechanism of action is thought to involve interference with viral replication processes.

Antitumor Activity

In vitro studies have highlighted the potential of 2-(Hexopyranosyloxy)-2-methylpropanenitrile in inhibiting tumor cell proliferation. Similar compounds have been tested against various leukemic cell lines, showing promising results. For example, certain derivatives exhibited ID50 values in the low micromolar range against P388 and L1210 leukemic cells .

Case Studies

  • Antiviral Efficacy : A study evaluated the efficacy of hexopyranosyl nucleosides against HSV-2, revealing that modifications at the sugar moiety could enhance antiviral activity.
    CompoundID50 (µM)Virus Type
    Guanosine analogue39HSV-2
    UMP analogue33Parainfluenza 3
  • Antitumor Activity : Another investigation assessed the cytotoxic effects of related compounds on leukemic cell lines, demonstrating significant growth inhibition.
    CompoundCell LineID50 (µM)
    6-Amino-9-(hexopyranosyl)purineL121039
    9-(hexopyranosyl)-2,6-diaminopurineP38833

Computational Analysis

Computational methods have been employed to predict the biological activity of 2-(Hexopyranosyloxy)-2-methylpropanenitrile. Molecular docking studies suggest that this compound may bind effectively to viral polymerases, potentially inhibiting their activity and thereby preventing viral replication .

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